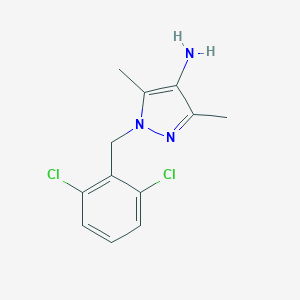

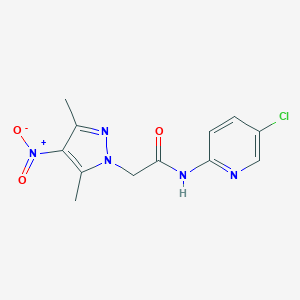

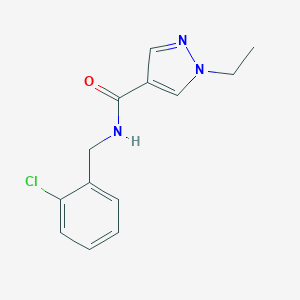

1-(2,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

This involves determining the 3D structure of the molecule using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and selectivity .Physical and Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability .Aplicaciones Científicas De Investigación

Synthesis of Pyrazole Derivatives

The compound 1-(2,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is a key intermediate in the synthesis of various pyrazole derivatives. For instance, Xu Li-feng et al. (2011) described the synthesis of three new 6-arylsubstituted pyrazolo [1,5-a] pyrimidine derivatives using 2,4-dichlorobenzyl cyanide through a series of reactions including acetylation, condensation with hydrazine hydrate, and reaction with diethyl 2-phenylmalonates to yield desired products. The structures of these pyrazolo [1,5-a] pyrimidines were characterized by IR and 1HNMR, highlighting their potential in medicinal chemistry due to pyrazolo [1,5-a] pyrimidines' biological activities (Xu Li-feng, 2011).

Chemical Reactivity and Formation of Isothiazoles

The reactivity of similar compounds has been explored by Maria Koyioni et al. (2014), who investigated the reaction of 1H-pyrazol-5-amines with 4,5-dichloro-1,2,3-dithiazolium chloride, leading to the formation of pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles. Their study demonstrates the nuanced chemical reactivity of pyrazolamines under different pH conditions, providing insights into the synthetic versatility of pyrazole-based compounds (Maria Koyioni et al., 2014).

Development of Water-Soluble Pyrazolate Rhodium(I) Complexes

Glòria Esquius et al. (2000) synthesized new pyrazoles with aminoalkyl groups at position 4, which were reacted with [RhCl(COD)]2 to form water-soluble pyrazolate rhodium(I) complexes. Their work expands the application of pyrazole derivatives into the development of novel organometallic complexes with potential catalytic activities (Glòria Esquius et al., 2000).

Antibacterial and Antioxidant Activities

Research into the biological activities of pyrazole derivatives has also been extensive. For example, Rafah F. Al-Smaisim (2012) synthesized a series of 3,5-dimethyl-1H-pyrazole derivatives showing good antibacterial activity. Their work underscores the potential of pyrazole-based compounds in developing new antibacterial agents (Rafah F. Al-Smaisim, 2012).

Mecanismo De Acción

Target of Action

It is structurally similar to 2,4-dichlorobenzyl alcohol , which is known to have a broad spectrum of activity against bacteria and viruses associated with mouth and throat infections .

Mode of Action

The local anesthetic action of 2,4-Dichlorobenzyl alcohol is thought to be due to a reduced sodium channel blockade .

Biochemical Pathways

For example, 2,4-Dichlorobenzyl alcohol has been shown to have a virucidal effect against a number of viruses associated with the common cold .

Result of Action

Based on the related compound, 2,4-dichlorobenzyl alcohol, we can infer that it may have antiseptic and local anesthetic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For example, the lifespan of certain viruses can be influenced by temperature and humidity . .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

1-(2,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is suggested that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Detailed studies on threshold effects, as well as toxic or adverse effects at high doses, are lacking.

Propiedades

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2N3/c1-7-12(15)8(2)17(16-7)6-9-3-4-10(13)5-11(9)14/h3-5H,6,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTOMSIDYLGGAIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=C(C=C(C=C2)Cl)Cl)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401178466 |

Source

|

| Record name | 1-[(2,4-Dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401178466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400749-62-4 |

Source

|

| Record name | 1-[(2,4-Dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400749-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2,4-Dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401178466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-fluorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B507813.png)

![11-(Difluoromethyl)-4-hydroxy-13-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B507814.png)

![5-(3,4-dimethoxyphenyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B507835.png)

![5-(3,4-dimethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B507836.png)

![ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B507837.png)